molecular formula C23H27N5O B3407256 2-Allyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-A]benzimidazole-4-carbonitrile CAS No. 612037-66-8

2-Allyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-A]benzimidazole-4-carbonitrile

Cat. No.: B3407256
CAS No.: 612037-66-8
M. Wt: 389.5 g/mol
InChI Key: ARWMJWIEEVDBEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Allyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-A]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C23H27N5O. It is known for its unique structure, which includes a pyrido[1,2-A]benzimidazole core, an allyl group, and a morpholinyl-propylamino side chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-A]benzimidazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrido[1,2-A]benzimidazole Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using an allyl halide.

    Attachment of the Morpholinyl-Propylamino Side Chain: This step involves the reaction of the intermediate with a morpholine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Allyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-A]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The morpholinyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Allyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-A]benzimidazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Allyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-A]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-2-(2-methyl-2-propenyl)-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-A]benzimidazole-4-carbonitrile
  • 2-Benzyl-3-methyl-1-{[2-(4-morpholinyl)ethyl]amino}pyrido[1,2-A]benzimidazole-4-carbonitrile

Uniqueness

2-Allyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-A]benzimidazole-4-carbonitrile is unique due to its specific combination of functional groups and its potential biological activities. The presence of the allyl group and the morpholinyl-propylamino side chain distinguishes it from other similar compounds and may contribute to its unique properties and applications.

Properties

IUPAC Name

3-methyl-1-(3-morpholin-4-ylpropylamino)-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O/c1-3-7-18-17(2)19(16-24)23-26-20-8-4-5-9-21(20)28(23)22(18)25-10-6-11-27-12-14-29-15-13-27/h3-5,8-9,25H,1,6-7,10-15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWMJWIEEVDBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC=C)NCCCN4CCOCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Allyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-A]benzimidazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Allyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-A]benzimidazole-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-Allyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-A]benzimidazole-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-Allyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-A]benzimidazole-4-carbonitrile
Reactant of Route 5
2-Allyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-A]benzimidazole-4-carbonitrile
Reactant of Route 6
2-Allyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-A]benzimidazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.